molecular formula C16H15ClN6O3 B11261530 N~2~-(4-chlorobenzyl)-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(4-chlorobenzyl)-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11261530
M. Wt: 374.78 g/mol
InChI Key: DFSRPCKFIRAXGH-UHFFFAOYSA-N
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Description

N2-[(4-CHLOROPHENYL)METHYL]-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan group, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-CHLOROPHENYL)METHYL]-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with furan-2-carbaldehyde, followed by nitration and cyclization to form the nitropyrimidine core. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N2-[(4-CHLOROPHENYL)METHYL]-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorophenyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the chlorophenyl or furan moieties.

Scientific Research Applications

N2-[(4-CHLOROPHENYL)METHYL]-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-CHLOROPHENYL)METHYL]-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The nitropyrimidine core can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The chlorophenyl and furan groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N2-[(4-BROMOPHENYL)METHYL]-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
  • N2-[(4-METHOXYPHENYL)METHYL]-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE

Uniqueness

N2-[(4-CHLOROPHENYL)METHYL]-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C16H15ClN6O3

Molecular Weight

374.78 g/mol

IUPAC Name

2-N-[(4-chlorophenyl)methyl]-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H15ClN6O3/c17-11-5-3-10(4-6-11)8-20-16-21-14(18)13(23(24)25)15(22-16)19-9-12-2-1-7-26-12/h1-7H,8-9H2,(H4,18,19,20,21,22)

InChI Key

DFSRPCKFIRAXGH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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